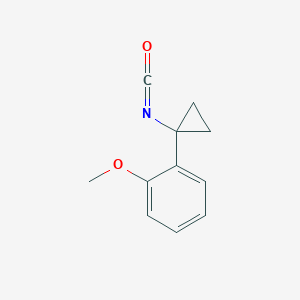

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene

Description

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene is a cyclopropyl-substituted aromatic compound containing an isocyanate functional group (-NCO) and a methoxy (-OCH₃) substituent. Its cyclopropane ring introduces steric and electronic effects that influence its stability and interaction with biological targets.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(1-isocyanatocyclopropyl)-2-methoxybenzene |

InChI |

InChI=1S/C11H11NO2/c1-14-10-5-3-2-4-9(10)11(6-7-11)12-8-13/h2-5H,6-7H2,1H3 |

InChI Key |

XROLZYKNDGHYJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)N=C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene typically involves the reaction of 1-(1-cyclopropyl)-2-methoxybenzene with phosgene or a similar isocyanate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene involves its highly reactive isocyanate group. This group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. These reactions are often catalyzed by transition metals, which facilitate the formation of reactive intermediates and enhance the reaction rate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence extensively discusses 1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB) , a structurally distinct but functionally relevant compound. Below is a comparative analysis based on structural analogs and functional groups:

2.1 Structural Analogs

2.2 Functional Group Analysis

- Isocyanate vs. Benzimidazole: Isocyanate (-NCO): Highly reactive, forms urethane or urea bonds in polymer synthesis. No evidence of kinase inhibition. Benzimidazole: Aromatic heterocycle with kinase-inhibitory properties. DBMB’s dibenzimidazole groups enable Syk binding via π-π stacking and hydrogen bonding .

Methoxy Group (-OCH₃) :

Present in both compounds, this group enhances lipophilicity and membrane permeability. In DBMB, it stabilizes interactions with Syk’s hydrophobic pockets .

2.3 Pharmacological Activity

- DBMB: Anti-inflammatory: Reduces NO and PGE₂ production by 60% at 50 µM in LPS-stimulated macrophages . Target Specificity: Directly inhibits Syk kinase (IC₅₀ ~5 µM), suppressing downstream NF-κB activation . Cytotoxicity: Non-toxic up to 50 µM in RAW264.7 cells (MTT assay) .

- 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene: No pharmacological data are available in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.